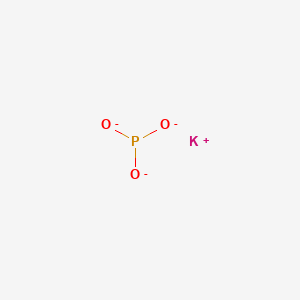

Potassium;phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

KO3P-2 |

|---|---|

Molecular Weight |

118.070 g/mol |

IUPAC Name |

potassium;phosphite |

InChI |

InChI=1S/K.O3P/c;1-4(2)3/q+1;-3 |

InChI Key |

BYWPUEKYYNEJHA-UHFFFAOYSA-N |

Canonical SMILES |

[O-]P([O-])[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Potassium Phosphite from Phosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis routes for producing potassium phosphite (B83602) from phosphorous acid. The information presented is curated from scientific literature and patent filings, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways and workflows.

Core Synthesis Principles

The synthesis of potassium phosphite from phosphorous acid is fundamentally an acid-base neutralization reaction. Phosphorous acid (H₃PO₃), a diprotic acid, reacts with a potassium base, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to form mono-potassium phosphite (KH₂PO₃) and/or di-potassium phosphite (K₂HPO₃). The specific product distribution is dependent on the stoichiometry of the reactants. The reaction is exothermic and requires careful control of temperature.

The generalized chemical equations for these reactions are as follows:

-

With Potassium Hydroxide:

-

H₃PO₃ + KOH → KH₂PO₃ + H₂O

-

H₃PO₃ + 2KOH → K₂HPO₃ + 2H₂O[1]

-

-

With Potassium Carbonate:

-

2H₃PO₃ + K₂CO₃ → 2KH₂PO₃ + H₂O + CO₂

-

Experimental Protocols

Several methods for the synthesis of potassium phosphite have been documented, varying in the choice of solvent, potassium source, and reaction conditions. Below are detailed protocols for three primary synthesis routes.

Protocol 1: Aqueous Synthesis using Potassium Hydroxide

This method is a common approach for producing aqueous solutions of potassium phosphite, often for agricultural applications.

Methodology:

-

An aqueous solution of potassium hydroxide is prepared in a suitable reaction vessel equipped with agitation and cooling capabilities.

-

Phosphorous acid is added to the potassium hydroxide solution incrementally. The initial addition should be slow to manage the exothermic reaction, with the rate of addition potentially increasing as the reaction nears completion.

-

The reaction mixture is continuously stirred and cooled to maintain a controlled temperature.

-

The final product is an aqueous solution of mono- and di-potassium salts of phosphorous acid.[2][3]

A variation of this process, aimed at producing potassium polyphosphite, involves reacting phosphorous acid with potassium hydroxide at elevated temperatures (at least 270°F) followed by rapid cooling to below 90°F.[2][4]

Protocol 2: Aqueous Synthesis using Potassium Carbonate

This protocol utilizes potassium carbonate as the potassium source and is suitable for producing solid potassium dihydrogen phosphite.

Methodology:

-

Soft water is charged into a reactor equipped with a stirrer.

-

Phosphorous acid is added to the water while stirring until it is completely dissolved.

-

Potassium carbonate is then gradually added to the phosphorous acid solution. The rate of addition should be controlled to manage the effervescence of CO₂.

-

The reaction is conducted in the presence of a stabilizer, such as an inert gas (e.g., nitrogen or helium).

-

Upon completion of the reaction, the solution is filtered.

-

To obtain a solid product, the resulting potassium dihydrogen phosphite solution is concentrated, followed by dynamic crystallization and centrifugal separation of the precipitate.[5][6]

Protocol 3: Non-Aqueous Synthesis in an Alcohol Solvent

This method employs an alcohol-based solvent to facilitate the precipitation of high-purity potassium dihydrogen phosphite.

Methodology:

-

Solid potassium hydroxide is dissolved in an alcohol solvent (e.g., ethanol) to create an alcoholic potassium hydroxide solution.

-

Solid phosphorous acid is then added to this solution to initiate the neutralization reaction.

-

The reaction is carried out under controlled temperature and for a specified duration.

-

The resulting solid potassium dihydrogen phosphite, which has low solubility in the alcohol solvent, precipitates out of the solution.

-

The product is isolated via solid-liquid separation (e.g., filtration).

-

The isolated solid is then dried to yield high-purity potassium dihydrogen phosphite. The alcohol solvent can be recovered from the filtrate by distillation and recycled.[7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the referenced synthesis protocols.

| Parameter | Protocol 2 (Aqueous, K₂CO₃) | Protocol 3 (Alcohol Solvent, KOH) |

| Reactant 1 | Phosphorous Acid | Solid Phosphorous Acid |

| Reactant 2 | Potassium Carbonate | Solid Potassium Hydroxide |

| Solvent | Water | Alcohol (e.g., Ethanol) |

| Reactant Ratio (molar) | K₂CO₃ : H₃PO₃ = 1 : 1.5-2.5 | KOH : H₃PO₃ = 1 : 1.04 |

| Reaction Temperature (°C) | 70 - 100 | 60 - 90 |

| Reaction Time (hours) | 8 - 15 | 1 - 3 |

| Final Product Purity (%wt) | Not Specified | > 99 |

| Final pH | Not Specified | 4.3 - 4.5 |

Visualizations

Chemical Reaction Pathway

References

- 1. extension.psu.edu [extension.psu.edu]

- 2. US7887616B1 - Potassium polyphosphite composition for agricultural use and associated methods - Google Patents [patents.google.com]

- 3. US8088191B1 - Potassium polyphosphite composition for agricultural use and associated methods - Google Patents [patents.google.com]

- 4. Potassium polyphosphite composition for agricultural use and associated methods - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1370738A - Potassium phosphite and its production process - Google Patents [patents.google.com]

- 6. CN1346789A - Potassium dihydrogen phosphite and its preparing process - Google Patents [patents.google.com]

- 7. CN106672929A - Method for preparing potassium dihydrogen phosphite - Google Patents [patents.google.com]

The Mechanism of Action of Phosphites in Plant Defense Pathways: An In-depth Technical Guide

Introduction: Phosphite (B83602) (Phi), an inorganic salt of phosphorous acid, has emerged as a significant compound in agriculture, acting as both a biostimulant and a potent activator of plant defense mechanisms. While structurally similar to phosphate (B84403) (Pi), a crucial plant nutrient, phosphite is not metabolized by plants and its primary benefits in disease control stem from its ability to directly inhibit pathogens and, more significantly, to elicit a robust innate immune response in the host plant. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning phosphite-induced resistance, focusing on the core signaling pathways, quantitative effects, and key experimental methodologies for researchers and drug development professionals.

Dual Mode of Action: An Overview

Phosphite's efficacy in plant protection is attributed to a dual mechanism: a direct inhibitory effect on certain pathogens and an indirect action by stimulating the plant's innate defense systems. This dual approach makes it a valuable tool for managing a range of plant diseases, particularly those caused by oomycetes.

An In-depth Technical Guide to Potassium Phosphite (CAS Number 13492-26-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phosphite (B83602), identified by the CAS number 13492-26-7, is an inorganic salt that has garnered significant attention in agricultural and industrial sectors. While structurally similar to potassium phosphate (B84403), a common fertilizer, the phosphite anion (HPO₃²⁻) imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of potassium phosphite, focusing on its physicochemical properties, synthesis, mechanisms of action, relevant experimental protocols, and toxicological profile. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of potassium phosphite are summarized in the table below, providing a clear reference for its quantitative properties.

| Property | Value | Reference(s) |

| CAS Number | 13492-26-7 | [1][2] |

| Molecular Formula | K₂HPO₃ | [1][3] |

| Molecular Weight | 158.18 g/mol | [2] |

| Appearance | White hygroscopic powder/crystalline substance | [1][2][3] |

| Solubility in Water | Very soluble | [1][2][3] |

| Solubility in Alcohol | Insoluble | [1] |

| Melting Point | Decomposes at > 300°C | [1] |

| Density | 2.34 g/cm³ | [4] |

| pH (1% solution) | 7.5 - 8.5 | [4] |

| Vapor Pressure | 0 Pa at 25°C | [2] |

| Stability | Stable at room temperature; slowly oxidizes to phosphate in the air. | [2] |

Synthesis and Manufacturing

The primary industrial production of potassium phosphite involves the neutralization reaction between phosphorous acid (H₃PO₃) and a potassium source, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).[1][5] The reaction is generally carried out in an aqueous solution under controlled temperature to ensure the formation of the desired product and to manage the exothermic nature of the neutralization.

A typical synthesis process is outlined in the workflow diagram below.

Mechanism of Action

Potassium phosphite exhibits a dual mode of action, particularly in its agricultural applications. It functions as both a direct antifungal agent and an indirect inducer of plant defense mechanisms.

Direct Action: The phosphite ion is fungistatic, meaning it can inhibit the growth and development of certain plant pathogens, especially oomycetes like Phytophthora and Pythium.[6][7] It is believed to interfere with the pathogen's phosphorus metabolism.[6]

Indirect Action (Plant Defense Induction): More significantly, potassium phosphite is recognized as a potent elicitor of the plant's innate immune system.[8] Upon application, it is readily absorbed and translocated throughout the plant.[6] This triggers a state of heightened defense readiness, often referred to as Systemic Acquired Resistance (SAR).[9]

Systemic Acquired Resistance (SAR) Signaling Pathway

The induction of SAR by potassium phosphite involves a complex signaling cascade that prepares the entire plant for potential pathogen attacks. Key components of this pathway include the production of signaling molecules and the activation of defense-related genes.

Phytoalexin Production

Another crucial aspect of the induced defense response is the synthesis and accumulation of phytoalexins. These are low molecular weight, antimicrobial compounds produced by plants in response to biotic or abiotic stress.

Role of Jasmonic Acid (JA) and Salicylic Acid (SA)

The signaling molecules salicylic acid (SA) and jasmonic acid (JA) are central to the plant's defense response network. While SA is primarily associated with resistance to biotrophic pathogens, JA is crucial for defense against necrotrophic pathogens and insects. Potassium phosphite has been shown to influence both of these pathways, highlighting its broad-spectrum defense-inducing capabilities.

Experimental Protocols

This section outlines methodologies for key experiments to evaluate the efficacy and mode of action of potassium phosphite.

In Vitro Antifungal Activity Assay

This protocol is designed to determine the direct inhibitory effect of potassium phosphite on the mycelial growth of oomycete pathogens.

1. Pathogen Culture:

-

Culture the target oomycete (e.g., Phytophthora infestans) on a suitable agar (B569324) medium (e.g., V8 juice agar or potato dextrose agar) at its optimal growth temperature (typically 18-22°C) in the dark.

2. Preparation of Amended Media:

-

Prepare the agar medium and autoclave.

-

Allow the medium to cool to approximately 50-55°C.

-

Prepare a stock solution of potassium phosphite in sterile distilled water and filter-sterilize.

-

Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200, 500 µg/mL).

-

Pour the amended and control media into sterile Petri dishes.

3. Inoculation and Incubation:

-

From the margin of an actively growing pathogen culture, take mycelial plugs (e.g., 5 mm in diameter) using a sterile cork borer.

-

Place one mycelial plug, mycelium-side down, in the center of each agar plate.

-

Seal the plates and incubate at the optimal growth temperature in the dark.

4. Data Collection and Analysis:

-

Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value (the concentration that inhibits growth by 50%) using probit analysis or other suitable statistical methods.[10]

Quantification of Phytoalexins

This protocol provides a general framework for the extraction and quantification of phytoalexins from plant tissue treated with potassium phosphite. The specific phytoalexin and analytical method will vary depending on the plant species.

1. Plant Treatment and Tissue Sampling:

-

Grow plants under controlled conditions.

-

Treat the plants with a solution of potassium phosphite (e.g., via foliar spray or root drench) or a control solution (e.g., water).

-

At various time points after treatment, harvest the relevant plant tissues (e.g., leaves, roots).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction.

2. Extraction:

-

Grind the frozen tissue to a fine powder in liquid nitrogen.

-

Extract the powder with a suitable solvent (e.g., 80% methanol (B129727) or hexane, depending on the phytoalexin's polarity).[11]

-

Centrifuge the extract to pellet the cell debris.

3. Quantification:

-

Spectrophotometry: For some phytoalexins like pisatin, a simple and rapid spectrophotometric method can be used.[11][12] After extraction and evaporation of the solvent, the residue is redissolved in a suitable solvent (e.g., 95% ethanol), and the absorbance is measured at the specific wavelength for that phytoalexin.[11]

-

High-Performance Liquid Chromatography (HPLC): For a more precise and versatile analysis of a wider range of phytoalexins, HPLC is the preferred method.[13] The extract is filtered and injected into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or fluorescence). Quantification is achieved by comparing the peak areas to those of known standards.

Analysis of Defense-Related Hormones (SA and JA) by HPLC

This protocol describes the extraction and quantification of salicylic acid and jasmonic acid from plant tissues.

1. Sample Preparation:

-

Follow the same procedure for plant treatment and tissue sampling as described for phytoalexin quantification.

2. Extraction:

-

Homogenize the frozen plant tissue powder in a suitable extraction solvent, often 80% methanol.[14]

-

An internal standard (e.g., deuterated SA or JA) should be added at the beginning of the extraction for accurate quantification.

-

After centrifugation, the supernatant is collected.

3. Purification and Concentration:

-

The extract may require a purification step, such as solid-phase extraction (SPE), to remove interfering compounds.

-

The purified extract is then typically dried down (e.g., under vacuum) and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis.

4. HPLC Analysis:

-

The analysis is performed on an HPLC system, often coupled with a mass spectrometer (LC-MS/MS) for high sensitivity and specificity.[15][16]

-

Chromatographic separation is achieved using a suitable column (e.g., C18) and a gradient elution program.

-

Quantification is based on the peak areas of the endogenous hormones relative to the internal standards.[17]

Toxicological Profile

The available toxicological data for potassium phosphite indicates a low order of acute toxicity. A summary of these findings is presented below.

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 2000 mg/kg bw | |

| Acute Dermal Toxicity | Rabbit | Dermal | LD₅₀ > 2000 mg/kg bw | |

| Acute Inhalation | Rat | Inhalation | LC₅₀ > 5.1 mg/L (4 hours) | |

| Skin Irritation | Rabbit | Dermal | Non-irritating | |

| Eye Irritation | Rabbit | Ocular | Minimally irritating | |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer |

Applications

The primary application of potassium phosphite is in agriculture as a fungicide and biostimulant.[3] Its systemic nature and ability to induce plant defenses make it effective against a range of diseases, particularly those caused by oomycetes.[6] It is used on a wide variety of crops, including fruits, vegetables, and ornamental plants.

Beyond agriculture, potassium phosphite has applications in various industrial processes, including as a reducing agent, a corrosion inhibitor, and in the production of other chemical compounds.[1]

Conclusion

Potassium phosphite (CAS 13492-26-7) is a multifaceted inorganic compound with significant utility, most notably in the agricultural sector. Its dual-action mechanism, combining direct fungistatic activity with the potent induction of systemic acquired resistance in plants, makes it a valuable tool for disease management. A thorough understanding of its physicochemical properties, synthesis, and biological interactions is crucial for its effective and safe application. The experimental protocols outlined in this guide provide a foundation for further research into its mechanisms and applications. With its favorable toxicological profile, potassium phosphite is poised to remain a key component in integrated pest management strategies and other industrial applications.

References

- 1. Dipotassium phosphite (13492-26-7) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 13492-26-7: Dipotassium phosphite | CymitQuimica [cymitquimica.com]

- 4. cotexchem.co.in [cotexchem.co.in]

- 5. CN1370738A - Potassium phosphite and its production process - Google Patents [patents.google.com]

- 6. Potassium Phosphite - how it saves trees [chemjet.co.uk]

- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 8. bartlett.com [bartlett.com]

- 9. wellyoutech.com [wellyoutech.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 14. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 16. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ikprress.org [ikprress.org]

solubility and stability of potassium phosphite in aqueous solutions

The searches were intended to find precise data points for the following:

-

Solubility of potassium phosphite (B83602) in water at various temperatures: This information is crucial for generating the requested data table and providing a comprehensive understanding of its solubility profile.

-

Degradation kinetics of potassium phosphite: To detail the stability of potassium phosphite in aqueous solutions, it is necessary to find data on its degradation rates under different conditions, such as varying pH and temperature.

-

Compatibility with pharmaceutical excipients: For a technical guide aimed at drug development professionals, information on the compatibility of potassium phosphite with common pharmaceutical excipients is essential.

-

Specific experimental protocols: While general protocols for solubility and stability testing are known, locating studies with detailed methodologies specifically for potassium phosphite would ensure the guide is highly relevant and practical.

Without access to this external data, I cannot generate the accurate and data-driven content required for a technical guide of this nature. I apologize for this inconvenience.

The History and Fungicidal Action of Phosphite in Agriculture: A Technical Guide

Introduction

Phosphite (B83602), the anionic form of phosphorous acid (H₃PO₃), has a multifaceted history in agriculture. Initially investigated for its nutritional potential as a phosphorus source in the 1930s, its slow conversion to the plant-available form, phosphate (B84403), led to its dismissal for fertilization purposes.[1][2] However, a paradigm shift occurred in the 1970s with the discovery of its potent fungicidal properties, particularly against Oomycete pathogens.[1][2] This guide provides an in-depth technical overview of the history, mode of action, and experimental evaluation of phosphite as a fungicide for researchers, scientists, and drug development professionals.

A Dual Mode of Action: Direct and Indirect Effects

The efficacy of phosphite as a fungicide stems from a dual mode of action, directly inhibiting pathogen growth and indirectly stimulating the plant's innate defense mechanisms.[2][3][4] This complex interplay makes phosphite a unique and valuable tool in integrated pest management strategies.

Direct Inhibition of Pathogen Growth

Phosphite directly affects the metabolism of susceptible pathogens, primarily Oomycetes like Phytophthora and Pythium.[1][5] The proposed mechanisms of direct inhibition include:

-

Competition with Phosphate: Phosphite and phosphate ions compete for the same transporters across fungal cell membranes.[2] High concentrations of phosphate can out-compete phosphite, hindering its uptake by the fungus.[2]

-

Disruption of Phosphate Metabolism: Once inside the fungal cell, phosphite interferes with phosphate metabolism, leading to the accumulation of polyphosphate and pyrophosphate.[2] This accumulation is thought to divert ATP from essential metabolic pathways, thereby inhibiting growth.[2]

-

Enzyme Inhibition: Phosphite has been shown to inhibit several key enzymes necessary for the growth and development of pathogens like Phytophthora palmivora.[2]

Indirect Action: Stimulation of Plant Defense Responses

Phosphite is a potent elicitor of the plant's natural defense systems.[3][6] This "immunization" effect is systemic and can persist beyond the detection of phosphite in plant tissues.[6] Key induced defense responses include:

-

Phytoalexin Production: Plants treated with phosphite exhibit increased production of phytoalexins, which are antimicrobial compounds that inhibit pathogen growth.[1][3][6]

-

Activation of Signaling Pathways: Phosphite treatment triggers the activation of key defense-related signaling pathways, including the salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA) pathways.[5][7]

-

Induction of Pathogenesis-Related (PR) Proteins: The expression of PR proteins, which have antifungal properties, is induced by phosphite application.[3]

-

Cell Wall Reinforcement: Phosphite can induce the thickening of cell walls through the deposition of polysaccharides, creating a physical barrier to pathogen invasion.[3][6]

-

Hypersensitive Response: The formation of necrotic zones at the site of infection, a form of programmed cell death, is enhanced to limit the spread of the pathogen.[6]

Quantitative Efficacy of Phosphite

The following tables summarize quantitative data from various studies on the efficacy of phosphite against different pathogens.

Table 1: In Vitro Efficacy of Phosphite against Phytophthora Species

| Phytophthora Species | Phosphite Concentration (µg/mL) for 50% Mycelial Growth Inhibition (EC₅₀) | Reference |

| P. cinnamomi | 12.9 - 361.2 (mean: 81.5) | [8] |

| P. cactorum | 50 - 100 (most isolates) | [9] |

| P. nicotianae | 50 - 100 (most isolates) | [9] |

| P. parasitica | < 900 (complete inhibition at 900) | [10] |

Table 2: In Vivo Efficacy of Phosphite against Potato Late Blight (Phytophthora infestans)

| Treatment | Disease Incidence Reduction (%) | Reference |

| Foliar application of Phostrol™ (phosphite) | Significant reduction compared to control | [11] |

| Foliar and post-harvest Phostrol™ treatment | Greatest reduction in pink rot incidence | [11] |

| Potassium phosphite in combination with reduced fungicide doses | Effective protection against late blight | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phosphite's fungicidal properties.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of phosphite on the mycelial growth of a target pathogen.

Materials:

-

Pure culture of the target pathogen (e.g., Phytophthora cinnamomi)

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

Potassium phosphite stock solution

-

Sterile petri dishes

-

Sterile distilled water

-

Incubator

Procedure:

-

Prepare the growth medium according to the manufacturer's instructions.

-

Autoclave the medium and cool it to approximately 50-60°C.

-

Add appropriate volumes of the potassium phosphite stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 150, 300 µg/mL).[9] A control with no phosphite should be included.

-

Pour the amended agar into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen.

-

Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 25°C).

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each phosphite concentration relative to the control.

-

Determine the EC₅₀ value (the concentration of phosphite that inhibits 50% of mycelial growth).

In Vivo Detached Leaflet Bioassay

Objective: To evaluate the protective efficacy of phosphite against a foliar pathogen on detached plant leaves.

Materials:

-

Healthy, young, fully expanded leaves from the host plant (e.g., potato)

-

Phosphite solution at the desired concentration

-

Spore suspension of the target pathogen (e.g., Phytophthora infestans)

-

Sterile distilled water

-

Humid chambers (e.g., petri dishes with moist filter paper)

-

Growth chamber or incubator

Procedure:

-

Spray the detached leaflets with the phosphite solution or sterile distilled water (control) until runoff.

-

Allow the leaflets to dry completely.

-

Place the leaflets in humid chambers.

-

Inoculate each leaflet with a droplet of the pathogen's spore suspension.

-

Incubate the chambers under controlled conditions (e.g., specific temperature, light, and humidity) conducive to disease development.

-

Assess disease severity at regular intervals by measuring the lesion size or the percentage of leaf area affected.

-

Calculate the disease reduction percentage for the phosphite treatment compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Phosphite's dual mode of action against Oomycete pathogens.

Caption: Experimental workflow for evaluating phosphite fungicide efficacy.

Conclusion

The journey of phosphite in agriculture, from a potential but impractical fertilizer to a widely used fungicide, highlights the importance of continued research and observation. Its unique dual mode of action, combining direct pathogen inhibition with the stimulation of the plant's own defense mechanisms, offers a valuable and sustainable approach to disease management. A thorough understanding of its efficacy, optimal application, and the underlying molecular mechanisms will continue to be crucial for its effective and responsible use in protecting crops worldwide.

References

- 1. mdpi.com [mdpi.com]

- 2. extension.psu.edu [extension.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. apsnet.org [apsnet.org]

- 5. frontiersin.org [frontiersin.org]

- 6. bartlett.com [bartlett.com]

- 7. mdpi.com [mdpi.com]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. researchgate.net [researchgate.net]

- 11. jhbiotech.com [jhbiotech.com]

- 12. mdpi.com [mdpi.com]

The Biochemical Pathway of Phosphite in Inducing Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphite (B83602) (Phi), a structural analog of phosphate (B84403) (Pi), has emerged as a potent activator of plant defense mechanisms, notably Systemic Acquired Resistance (SAR). While not a direct nutrient, Phi application primes the plant for a more robust and rapid response to pathogen attack. This technical guide delineates the intricate biochemical pathways through which phosphite induces SAR, focusing on its interplay with key signaling molecules such as salicylic (B10762653) acid (SA), jasmonic acid (JA), abscisic acid (ABA), and reactive oxygen species (ROS). Detailed experimental protocols and quantitative data are provided to facilitate further research and application in crop protection and drug development.

Introduction

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism activated throughout the plant following an initial localized pathogen infection.[1] Phosphite has been widely recognized for its ability to trigger SAR, offering protection against a range of pathogens, including oomycetes, fungi, bacteria, and nematodes.[2][3] Unlike conventional fungicides which often have a direct antimicrobial action, phosphite's primary mode of action in inducing resistance is indirect, by modulating the plant's own defense signaling networks.[2][4] This guide provides an in-depth exploration of the biochemical cascade initiated by phosphite, leading to the establishment of a systemic immune response.

The Core Signaling Pathways

Phosphite application initiates a complex signaling cascade that converges on the activation of multiple defense-related pathways. The key players in this network are the phytohormones salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA), along with the production of reactive oxygen species (ROS).[5][6][7]

Salicylic Acid (SA) Pathway

The SA pathway is a cornerstone of SAR.[8] Phosphite treatment has been shown to prime the accumulation of SA and the expression of Pathogenesis-Related (PR) proteins, which are markers for SAR activation.[9][10] Studies in Arabidopsis thaliana have demonstrated that phosphite treatment leads to the upregulation of genes involved in SA biosynthesis and signaling.[5][11] This potentiation of the SA pathway allows for a faster and stronger defense response upon subsequent pathogen challenge.[2][9] For instance, phosphite-induced resistance has been linked to the negative regulation of MPK4, a mitogen-activated protein kinase that acts as a negative regulator of SA-dependent defenses.[9]

Jasmonic Acid (JA) and Ethylene (ET) Pathways

While the SA pathway is central, phosphite also influences the JA and ET signaling pathways, which are typically associated with defense against necrotrophic pathogens and herbivorous insects.[7][8] Transcriptomic analyses have revealed that phosphite treatment can lead to the differential expression of genes involved in JA and ET biosynthesis and signaling.[8][11] This suggests a broader impact of phosphite on the plant's defense repertoire, potentially enabling a more versatile response to different types of biotic stress.

Abscisic Acid (ABA) Pathway

Recent research has highlighted the involvement of the ABA pathway in phosphite-induced resistance.[5][6] Gene expression studies have shown that phosphite can trigger the expression of ABA-related genes, which are known to play a role in regulating plant development and stress responses.[5][11] This interaction with the ABA pathway may contribute to the enhanced resilience and growth observed in phosphite-treated plants under stress conditions.[5]

Reactive Oxygen Species (ROS) Production

An early response to phosphite treatment is the generation of ROS, such as hydrogen peroxide (H₂O₂).[12][13] This controlled oxidative burst acts as a signaling event, triggering downstream defense responses, including the reinforcement of cell walls through callose deposition and the activation of antioxidant enzyme systems.[10][12] The accumulation of ROS is a hallmark of plant defense and is crucial for restricting pathogen growth.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of phosphite on plant defense responses.

| Plant Species | Pathogen | Phosphite Concentration | Key Findings | Reference |

| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | Low doses | Primed accumulation of SA and PR1 transcripts. | [9] |

| Arabidopsis thaliana | Phytophthora cinnamomi | Not specified | Elevated transcription of SA and JA/ET pathway genes. | [10] |

| Coffea arabica | Rust | Not specified | Induced constitutive defense responses via SA and ROS pathways. | [14] |

| Rice | Xanthomonas oryzae pv. oryzae, Pyricularia grisea | Not specified | Upregulated defense genes in SA and JA/ET pathways. | [8] |

| Potato | Phytophthora infestans | Not specified | Enhanced phytoalexin and phenolic stimulation. | [12] |

| Parameter | Plant Species | Treatment | Fold Change/Observation | Reference |

| Salicylic Acid | Arabidopsis thaliana | Phosphite + Hpa | Significant increase in free and total SA compared to untreated. | [9] |

| PR1 Gene Expression | Arabidopsis thaliana | Phosphite | Systemic increase in PR1 gene expression. | [10] |

| Hydrogen Peroxide | Arabidopsis thaliana | Phosphite + P. cinnamomi | Enhanced H₂O₂ production at the site of infection. | [10] |

| Callose Deposition | Arabidopsis thaliana | Phosphite + P. cinnamomi | Rapid increase in callose deposition. | [10] |

Experimental Protocols

Measurement of Systemic Acquired Resistance (SAR)

Objective: To quantify the level of resistance induced in systemic, untreated leaves following a localized treatment with phosphite and subsequent pathogen challenge.

Materials:

-

Plant material (e.g., Arabidopsis thaliana)

-

Phosphite solution (concentration to be optimized for the plant species)

-

Pathogen suspension (e.g., Pseudomonas syringae)

-

Sterile water

-

Syringes

-

Growth chambers

Protocol:

-

Grow plants to a suitable developmental stage (e.g., 4-5 weeks for Arabidopsis).

-

Apply phosphite solution to two lower leaves of each plant using a syringe for infiltration or by spraying. Control plants are treated with sterile water.

-

After a set induction period (e.g., 2-3 days), challenge two upper, systemic leaves with a pathogen suspension.[1][15]

-

Incubate the plants under conditions conducive to disease development.

-

After a defined period (e.g., 2-4 days), harvest the challenged leaves.

-

Quantify pathogen growth by serial dilution plating of leaf homogenates on appropriate growth media.

-

Compare pathogen growth in phosphite-treated plants to control plants to determine the level of SAR.[1][16]

Quantification of Salicylic Acid (SA)

Objective: To measure the concentration of free and total SA in plant tissue following phosphite treatment.

Materials:

-

Plant tissue (leaf material)

-

Extraction solvent (e.g., 90% methanol)

-

Internal standard (e.g., o-anisic acid)

-

Ethyl acetate-cyclohexane mixture (1:1 v/v)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[17][18]

Protocol:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the tissue in extraction solvent containing an internal standard.

-

Centrifuge the homogenate and collect the supernatant.

-

For total SA, hydrolyze a portion of the supernatant with β-glucosidase to release SA from its glucoside conjugates.

-

Acidify the supernatant with TFA.

-

Partition the SA into an organic phase using an ethyl acetate-cyclohexane mixture.

-

Evaporate the organic phase to dryness and resuspend the residue in the HPLC mobile phase.

-

Inject the sample into the HPLC system and quantify SA based on the peak area relative to the internal standard.[17]

Detection of Reactive Oxygen Species (ROS)

Objective: To visualize the in-situ accumulation of hydrogen peroxide (H₂O₂) in plant leaves.

Materials:

-

Plant leaves

-

3,3'-Diaminobenzidine (DAB) solution (1 mg/mL, pH 3.8)

-

Vacuum infiltrator

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Microscope

Protocol:

-

Excise leaves from phosphite-treated and control plants.

-

Infiltrate the leaves with DAB solution under a vacuum.

-

Incubate the leaves in the dark for several hours.

-

DAB reacts with H₂O₂ in the presence of peroxidases to form a reddish-brown polymer.[19][20]

-

Decolorize the leaves by boiling in ethanol to remove chlorophyll.

-

Mount the leaves on a microscope slide and observe the brown precipitate, indicating the sites of H₂O₂ accumulation.[20]

Gene Expression Analysis

Objective: To quantify the transcript levels of defense-related genes in response to phosphite treatment.

Materials:

-

Plant tissue

-

RNA extraction kit

-

Reverse transcriptase

-

Quantitative PCR (qPCR) machine

-

Gene-specific primers for target genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin).

Protocol:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[21]

Visualizations

Signaling Pathways

References

- 1. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response [frontiersin.org]

- 4. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.sahmri.org.au [research.sahmri.org.au]

- 11. researchgate.net [researchgate.net]

- 12. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissecting Phosphite-Induced Priming in Arabidopsis Infected with Hyaloperonospora arabidopsidis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potassium Phosphite Activates Components Associated with Constitutive Defense Responses in Coffea arabica Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC–Fluorescence Detector | Springer Nature Experiments [experiments.springernature.com]

- 19. Detection of Reactive Oxygen Species (ROS) in Plant Cells - Lifeasible [lifeasible.com]

- 20. Determination and detection of reactive oxygen species (ROS), lipid peroxidation, and electrolyte leakage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential Gene Expression Responding to Low Phosphate Stress in Leaves and Roots of Maize by cDNA-SRAP - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Phosphite Within Plants: A Technical Guide to Uptake, Translocation, and Mobility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphite (B83602) (Phi), a reduced form of phosphate (B84403) (Pi), has garnered significant attention in agricultural and plant science research. While structurally similar to phosphate, its behavior within the plant is distinct, with profound implications for plant health, nutrition, and disease resistance. This in-depth technical guide explores the core mechanisms of phosphite uptake, its subsequent translocation through the plant's vascular systems—the xylem and phloem—and its mobility within various plant tissues. Understanding these processes is critical for optimizing its use as a biostimulant and fungicide and for developing novel strategies in crop protection and enhancement.

Phosphite Uptake: A Competitive Entry

Phosphite enters the plant primarily through the roots from the soil solution, although foliar application is also a common and effective method. The uptake of phosphite is mediated by phosphate transporters, leading to a competitive interaction between these two phosphorus forms.

Plants absorb phosphite and phosphate through the same active transport system.[1] This competition means that the presence of high levels of phosphate in the soil can reduce the uptake of phosphite, and conversely, high concentrations of phosphite can inhibit phosphate uptake.[2] This competitive inhibition is a crucial factor to consider in fertilization and disease management programs.

Translocation: Navigating the Plant's Vascular Highways

Once absorbed, phosphite is highly mobile within the plant and is readily transported through both the xylem and phloem.[1][3] This ambimobility allows for its distribution throughout the plant, from the roots to the shoots and vice versa.

Xylem Transport: From Roots to Shoots

Following root absorption, phosphite is loaded into the xylem, the primary water-conducting tissue, for acropetal transport to the aerial parts of the plant, including stems and leaves.[4] The movement in the xylem is largely driven by the transpiration stream.

Phloem Transport: Systemic Distribution

Phosphite is also loaded into the phloem, the tissue responsible for transporting sugars and other organic molecules from source tissues (typically mature leaves) to sink tissues (such as roots, fruits, and developing leaves).[4] This phloem mobility is a key attribute, enabling the systemic distribution of phosphite throughout the plant, which is particularly important for its role in protecting new growth from pathogens.[5]

Data Presentation: Quantifying Phosphite Mobility

While the high mobility of phosphite in both xylem and phloem is well-documented, quantitative data on its concentration in vascular saps and its distribution across different plant organs can vary depending on the plant species, application method, and environmental conditions. The following tables summarize available data on phosphite and, for comparative purposes, phosphate concentrations.

Table 1: Phosphite and Phosphate Concentrations in Xylem and Phloem Sap

| Ion | Plant Species | Tissue | Concentration (mM) | Reference |

| Phosphite | Citrus spp. | Xylem Sap | Data not readily available | |

| Phosphite | Persea americana (Avocado) | Phloem Sap | Data not readily available | |

| Phosphate | Lycopersicon esculentum (Tomato) | Xylem Exudate | 0.17 - 1.7 | [6] |

| Phosphate | Citrus sinensis (Sweet Orange) | Xylem Sap | ~0.03 (calculated from total P) | [7] |

| Phosphate | Various Herbaceous Plants | Phloem Sap | 1 - 10 | [8] |

Table 2: Distribution of Phosphite and Phosphorus in Plant Tissues

| Ion | Plant Species | Root (%) | Shoot/Stem (%) | Leaf (%) | Flower/Fruit (%) | Reference |

| Phosphite | Persea americana (Avocado) | Varies with application timing | Varies with application timing | Varies with application timing | Can accumulate to significant levels | [5] |

| Phosphorus | Lantana camara | ~15 - 22 | ~70 (Leaves and Stems) | ~70 (Leaves and Stems) | ~6 - 14 | [9] |

Note: Quantitative data for phosphite concentrations in xylem and phloem sap are not widely available in the literature. The provided data for phosphate serves as a general comparison for phosphorus mobility.

Experimental Protocols

Quantification of Phosphite in Plant Tissues using Ion Chromatography (IC)

This protocol is adapted from Roos et al. (1999).

1. Sample Preparation: a. Finely grind dried plant material (<0.5 mm). b. Weigh 0.5 g of the ground tissue into a centrifuge tube. c. Add 10 mL of 20 mM succinic acid (pH 3.4 with lithium hydroxide) as an extraction solution. d. Shake the mixture for 10 hours at room temperature. e. Centrifuge the extract to pellet the solid material. f. Filter the supernatant through a 0.45 µm nylon syringe filter.

2. Chromatographic Conditions: a. Instrument: High-Performance Ion Chromatograph (HPIC) with a suppressed conductivity detector. b. Column: Anion exchange column suitable for organic acid and anion analysis. c. Mobile Phase: 20 mM succinic acid, pH 3.4 with lithium hydroxide. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 50 µL.

3. Quantification: a. Prepare a series of standard solutions of known phosphite concentrations in the extraction solution. b. Generate a standard curve by plotting peak area against concentration. c. Determine the phosphite concentration in the plant extracts by comparing their peak areas to the standard curve.

Analysis of Phosphite in Plant Extracts by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a synthesized procedure based on general principles of ³¹P NMR analysis of biological samples.

1. Sample Extraction: a. Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., perchloric acid or a methanol-chloroform-water mixture) to precipitate macromolecules and extract small soluble molecules. b. Centrifuge the homogenate to pellet the precipitate. c. Lyophilize the supernatant to remove the solvent.

2. Sample Preparation for NMR: a. Re-dissolve the dried extract in a D₂O-based buffer (e.g., Tris-HCl) with a known concentration of a phosphorus-containing internal standard (e.g., methylenediphosphonic acid) for quantification. b. Adjust the pH of the sample to a standardized value (e.g., 7.5) to ensure consistent chemical shifts. c. Transfer the sample to an NMR tube.

3. NMR Spectroscopy: a. Spectrometer: A high-field NMR spectrometer equipped with a phosphorus-sensitive probe. b. Experiment: A one-dimensional ³¹P NMR experiment with proton decoupling. c. Acquisition Parameters: i. Pulse Angle: Typically 30-45° to allow for faster repetition rates. ii. Relaxation Delay: Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest to ensure full relaxation and accurate quantification. iii. Number of Scans: Sufficient to obtain a good signal-to-noise ratio, which will depend on the concentration of phosphite in the sample.

4. Data Analysis: a. Process the raw NMR data (Fourier transformation, phasing, and baseline correction). . Identify the phosphite peak based on its characteristic chemical shift (typically around 4-7 ppm, but can vary with pH). c. Integrate the area of the phosphite peak and the internal standard peak. d. Calculate the concentration of phosphite in the original tissue based on the known concentration of the internal standard and the initial sample weight.

Mandatory Visualization: Signaling Pathways and Workflows

Phosphite Uptake and Translocation Workflow

Phosphite's Interference with Phosphate Starvation Response

Phosphite-Mediated Activation of Defense Signaling Pathways

Molecular Mechanisms of Action

Recent research has shed light on the molecular mechanisms through which phosphite exerts its effects on plant physiology.

Interference with Phosphate Starvation Signaling

Under low phosphate conditions, plants activate a complex signaling network known as the Phosphate Starvation Response (PSR) to enhance phosphate uptake and utilization. A key regulator of this response is the transcription factor PHR1 and its homolog PHL1.[10][11] Phosphite, being perceived by the plant as phosphate, can suppress the PSR.[12] It has been shown that phosphite treatment leads to a reduction in the expression of PHR1/PHL1 target genes, including high-affinity phosphate transporters (PHT1).[10][13] This suppression of the PSR, while the plant is still deficient in metabolizable phosphate, can lead to growth inhibition under low phosphate conditions.

Activation of Plant Defense Responses

Phosphite has been observed to enhance plant resistance to various pathogens, and this is partly attributed to the activation of the plant's innate defense signaling pathways. Studies in Arabidopsis thaliana have shown that phosphite treatment can lead to the upregulation of genes involved in the biosynthesis and signaling of key defense-related phytohormones: abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA).[10][14]

-

Abscisic Acid (ABA): Phosphite can activate ABA-related genes, which are involved in regulating responses to both biotic and abiotic stresses.[14]

-

Salicylic Acid (SA): The SA pathway is crucial for systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance. Phosphite can stimulate this pathway, thereby bolstering the plant's immunity.[10]

-

Jasmonic Acid (JA): The JA pathway is primarily involved in defense against necrotrophic pathogens and insect herbivores. Phosphite has been shown to influence JA biosynthesis and signaling, further strengthening the plant's defense arsenal.[14]

The crosstalk between these signaling pathways is complex, and phosphite appears to act as a priming agent, preparing the plant to mount a faster and stronger defense response upon pathogen attack.

Conclusion

Phosphite's journey through the plant is a multifaceted process with significant consequences for plant physiology. Its uptake through phosphate transporters, its high mobility in both xylem and phloem, and its ability to modulate key signaling pathways related to phosphate starvation and defense responses make it a unique and powerful tool in agriculture. This technical guide provides a comprehensive overview of the current understanding of phosphite's behavior in plants, offering valuable insights for researchers, scientists, and drug development professionals seeking to harness its potential for enhanced crop performance and protection. Further research into the precise quantitative dynamics of its transport and the intricate details of its interaction with signaling networks will undoubtedly unlock even more effective applications in the future.

References

- 1. avocadosource.com [avocadosource.com]

- 2. avocadosource.com [avocadosource.com]

- 3. Determination of phosphorus compounds in plant tissues: from colourimetry to advanced instrumental analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. horticulture.com.au [horticulture.com.au]

- 6. purdue.edu [purdue.edu]

- 7. journals.flvc.org [journals.flvc.org]

- 8. eu.vlsci.com [eu.vlsci.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differentiating phosphate-dependent and phosphate-independent systemic phosphate-starvation response networks in Arabidopsis thaliana through the application of phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Direct Fungistatic Effect of Phosphite on Oomycetes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphite (B83602) (Phi), an anion of phosphorous acid, is a widely utilized agent for managing diseases caused by oomycete pathogens. Its efficacy stems from a dual mode of action: indirectly by stimulating host defense mechanisms and directly by inhibiting pathogen growth. This technical guide focuses on the direct fungistatic effect of phosphite on oomycetes, providing a comprehensive overview of its biochemical mechanisms, quantitative effects, and the experimental protocols used for its evaluation. By interfering with phosphate (B84403) metabolism, phosphite disrupts key cellular processes, leading to the inhibition of mycelial growth and sporulation.

Introduction

Oomycetes, or water molds, are a group of fungus-like eukaryotic microorganisms that include some of the most destructive plant pathogens, such as Phytophthora and Pythium species.[1][2] For decades, phosphite-based compounds have been a cornerstone in the management of oomycete-incited diseases.[1][3] The mode of action is complex and not fully elucidated, but it is widely accepted to be bimodal.[4][5] While the indirect action of stimulating plant defense responses is well-documented, phosphite also exerts a direct fungistatic, rather than fungicidal, effect on the pathogen, inhibiting its growth and reproduction without killing it.[3][6][7] This guide delves into the specifics of this direct interaction.

Direct Fungistatic Effects on Oomycete Biology

In vitro studies have consistently demonstrated that phosphite directly impedes critical life stages of oomycetes.

-

Mycelial Growth Inhibition: The most commonly reported direct effect of phosphite is the inhibition of mycelial (hyphal) growth.[4][5] The degree of inhibition is dose-dependent, with higher concentrations leading to greater growth restriction.[8] Some studies have identified isolates of Phytophthora cinnamomi that exhibit tolerance to phosphite, requiring significantly higher concentrations for similar levels of inhibition.[9][10]

-

Inhibition of Sporulation and Germination: Phosphite is often more effective at inhibiting reproductive stages than vegetative growth.[10] It significantly reduces the production of sporangia and the subsequent release of zoospores, which are crucial for the dispersal and infection cycle of many oomycetes.[10] It can also suppress spore germination.[6][7]

Quantitative Analysis of Fungistatic Activity

The sensitivity of oomycetes to phosphite is typically quantified by the Effective Concentration (EC₅₀), which is the concentration of phosphite that inhibits growth or another measured parameter by 50%. This value can vary significantly between species and even between isolates of the same species.

| Oomycete Species | Parameter Measured | Phosphite Concentration | Observed Effect | Reference |

| Phytophthora cinnamomi (Susceptible) | Mycelial Growth | 18.71 - 29.26 µg/mL | EC₅₀ | [10] |

| Phytophthora cinnamomi (Tolerant) | Mycelial Growth | 81.85 - 123.89 µg/mL | EC₅₀ | [10] |

| Phytophthora cinnamomi | Mycelial Growth | 27.9 µg/mL | EC₅₀ for isolate GKB4 | [3] |

| Phytophthora parasitica | Mycelial Growth | 0.9 mg/mL (900 µg/mL) | Complete inhibition of growth | [8] |

| Phytophthora spp. | Mycelial Growth | Varies (low Pi enhances) | Inhibition of sensitive strains | [1] |

Biochemical Mechanisms of Action

The direct fungistatic activity of phosphite is primarily attributed to its interference with the phosphate (Pi) metabolism of the oomycete.[1][11] As a phosphate analog, phosphite competes with phosphate for uptake and for the active sites of enzymes involved in phosphorylation reactions.[1][12]

Key biochemical effects include:

-

Disruption of Phosphorus Metabolism: Phosphite is taken up by the oomycete through phosphate transporters.[12] Once inside the cell, it cannot be readily metabolized into organic phosphorus compounds. Its accumulation disrupts phosphorus sensing and signaling pathways.[12]

-

Enzyme Inhibition: Phosphite has been shown to inhibit key enzymes, particularly those involved in energy metabolism. This includes the disruption of adenylate synthesis, leading to reduced levels of ATP.[1] Proteomic analyses have revealed that phosphite treatment downregulates oxidoreductases and perturbs energy metabolism.[3][13]

-

Accumulation of Pyrophosphate: A major consequence of phosphite action is the accumulation of polyphosphates and pyrophosphate within the fungal cells.[1][11] This accumulation is thought to sequester essential cations and interfere with ATP-dependent reactions, ultimately hindering growth.[11]

Caption: Proposed mechanism of direct phosphite action in oomycetes.

Experimental Protocols for In Vitro Fungistatic Assays

Assessing the direct effect of phosphite on oomycetes requires standardized in vitro protocols. The amended agar (B569324) medium assay is a standard method.[14]

Objective

To determine the EC₅₀ of phosphite against a specific oomycete isolate by measuring the inhibition of mycelial growth on a solid medium.

Materials

-

Pure culture of the target oomycete (Phytophthora, Pythium, etc.)

-

Growth medium (e.g., V8 juice agar, rye agar, or potato dextrose agar, depending on the oomycete)[15][16]

-

Potassium phosphite (reagent grade)

-

Sterile distilled water

-

Sterile Petri dishes (9 cm)

-

Sterile cork borer (e.g., 5 mm diameter)

-

Incubator

-

Digital calipers

Methodology

-

Preparation of Phosphite Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 100 mg/mL) of potassium phosphite in sterile distilled water.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Amended Media:

-

Prepare the desired growth medium according to standard recipes and autoclave.

-

Cool the molten agar in a water bath to approximately 50-55°C to prevent degradation of heat-labile compounds.

-

Create a dilution series from the phosphite stock solution. For each desired final concentration, add the appropriate volume of the sterile stock solution to a flask of molten agar. Ensure thorough mixing.

-

As a control, prepare a set of plates with medium amended only with sterile distilled water.

-

Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing oomycete culture (typically 5-7 days old), take mycelial plugs using a sterile cork borer.

-

Place a single mycelial plug, mycelium-side down, in the center of each control and phosphite-amended plate.

-

-

Incubation:

-

Seal the plates with paraffin (B1166041) film.

-

Incubate the plates in the dark at the optimal temperature for the specific oomycete (e.g., 20-25°C).

-

-

Data Collection and Analysis:

-

Measure the colony diameter daily or at a fixed time point (e.g., 5-7 days), when the control colony has reached a significant portion of the plate diameter.

-

For each plate, measure two perpendicular diameters and calculate the average. Subtract the diameter of the initial mycelial plug to get the net growth.

-

Calculate the percentage of growth inhibition for each phosphite concentration relative to the control using the formula: Inhibition (%) = [(Control Growth - Treatment Growth) / Control Growth] * 100

-

Use statistical software to perform a dose-response analysis (e.g., probit or log-logistic regression) to calculate the EC₅₀ value.

-

Caption: Workflow for an in vitro phosphite sensitivity assay.

Conclusion

The direct fungistatic effect of phosphite is a critical component of its efficacy in controlling oomycete pathogens. By acting as a competitive inhibitor of phosphate metabolism, phosphite disrupts vital cellular processes, primarily related to energy production, leading to the suppression of mycelial growth and sporulation. Understanding these direct mechanisms and employing standardized protocols to quantify pathogen sensitivity are essential for the strategic and sustainable use of phosphite in disease management programs and for the development of novel oomycete control agents.

References

- 1. Review of Phosphite as a Plant Nutrient and Fungicide [mdpi.com]

- 2. scholar.utc.edu [scholar.utc.edu]

- 3. Phosphite inhibits Phytophthora cinnamomi by downregulating oxidoreductases and disrupting energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 7. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteomic analysis revealed that the oomyceticide phosphite exhibits multi-modal action in an oomycete pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. extension.psu.edu [extension.psu.edu]

- 12. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Induction of Phytoalexin Production by Potassium Phosphite Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium phosphite (B83602) has emerged as a significant elicitor of plant defense mechanisms, most notably the production of phytoalexins. This guide provides a comprehensive technical overview of the core mechanisms, signaling pathways, and experimental protocols associated with the potassium phosphite-induced synthesis of these antimicrobial compounds. By acting as a priming agent, potassium phosphite enhances the plant's innate ability to defend against a broad spectrum of pathogens. This document synthesizes current research to offer a detailed understanding for professionals in plant science and drug development, highlighting the potential of phosphite-induced compounds in agricultural and pharmaceutical applications.

Introduction: Potassium Phosphite as a Plant Defense Elicitor

Potassium phosphite (KPhi) is a salt of phosphorous acid (H₃PO₃) that is readily absorbed and translocated within the plant via both xylem and phloem.[1][2] While chemically similar to phosphate (B84403) (PO₄³⁻), a primary plant nutrient, phosphite (PO₃³⁻) is not metabolized as a phosphorus source.[3] Instead, its primary role in agriculture is that of a potent biostimulant and plant defense activator.[1][4] KPhi treatment primes the plant for a more rapid and robust defense response upon pathogen attack, a phenomenon known as systemic acquired resistance (SAR).[1][5] A key component of this induced resistance is the accumulation of phytoalexins, which are low molecular weight, antimicrobial secondary metabolites synthesized de novo by plants in response to stress.[2][6]

Mechanism of Action: How Potassium Phosphite Induces Phytoalexin Production

The induction of phytoalexin synthesis by potassium phosphite is a multifaceted process involving the activation of complex signaling cascades. KPhi does not act as a direct fungicide at typical application rates but rather as an elicitor that mimics a pathogen attack, thereby triggering the plant's innate immune system.

Signaling Pathways

The perception of phosphite by the plant cell initiates a signaling cascade that involves several key plant hormones, primarily salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[7][8] These hormones act as signaling molecules that regulate the expression of defense-related genes, including those responsible for phytoalexin biosynthesis.

-

Salicylic Acid (SA) Pathway: The SA pathway is a cornerstone of the plant's response to biotrophic and hemibiotrophic pathogens.[9] Following phosphite treatment, there is an observed increase in endogenous SA levels.[8][10] This accumulation of SA leads to the activation of Pathogenesis-Related (PR) proteins and enzymes involved in the phenylpropanoid pathway, a major route for the synthesis of phenolic phytoalexins.[9][11]

-

Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET signaling pathways are typically associated with defense against necrotrophic pathogens and insect herbivores.[12][13] Phosphite treatment has been shown to upregulate genes involved in JA and ET biosynthesis, suggesting a broad-spectrum defense priming effect.[14][15] The interplay and crosstalk between the SA, JA, and ET pathways allow the plant to fine-tune its defense response to specific threats.[9]

Key Enzymes in Phytoalexin Biosynthesis

A crucial step in the synthesis of many phenolic phytoalexins is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . The upregulation of PAL gene expression and a subsequent increase in PAL activity are commonly observed following phosphite treatment, indicating its central role in the induced defense response.[11]

Quantitative Data on Phosphite-Induced Defense Responses

The following tables summarize quantitative data from various studies on the effects of potassium phosphite treatment on phytoalexin production and related defense markers.

Table 1: Phytoalexin and Total Phenolic Content

| Plant Species | Treatment | Analyte | Result | Fold Increase (vs. Control) | Reference |

| Potato (Solanum tuberosum) | KPhi + P. infestans | Phytoalexins | 3-fold increase | 3.0 | [16] |

| Potato (Solanum tuberosum) | KPhi + P. infestans | Total Phenols | 3-fold increase | 3.0 | [16] |

| Sugarcane (Saccharum sp.) | K-phosphite (2 ml L⁻¹) | Not specified | Signals synthesis | - | [17][18] |

| Grapevine (Vitis vinifera) | K-phosphite | Not specified | Increased production | - | [18] |

Table 2: Defense-Related Enzyme Activity

| Plant Species | Treatment | Enzyme | Result | Fold Increase (vs. Control) | Reference |

| Potato (Solanum tuberosum) | KPhi | Peroxidase, Polyphenol Oxidase | Increased activity | - | [7] |

| Potato (Solanum tuberosum) | KPhi + Wounding | Chitinase (PR-3) | Peak activity at 48h | - | [16] |

| Potato (Solanum tuberosum) | KPhi + P. infestans | β-1,3-glucanase (PR-2) | Significant increase | - | [16] |

Table 3: Plant Hormone Levels

| Plant Species | Treatment | Hormone | Result | Reference |

| Lupinus augustifolius | Phosphite | Salicylic Acid | Increased in planta concentration | [19] |

| Arabidopsis thaliana | Phosphite | ABA, SA, JA | Enhanced biosynthesis | [12][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of phosphite-induced phytoalexin production.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of potassium phosphite on phytoalexin production.

Phytoalexin Extraction and Quantification by HPLC

Objective: To extract and quantify specific phytoalexins from plant tissue.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Mortar and pestle or homogenizer

-

80% Methanol

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV or DAD detector

-

Phytoalexin standards

Protocol:

-

Homogenize 1g of plant tissue in 10 mL of 80% methanol.

-

Agitate the mixture for 24 hours at room temperature in the dark.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into the HPLC system.

-

Separate phytoalexins using a suitable gradient of acetonitrile (B52724) and water.

-

Detect and quantify phytoalexins by comparing retention times and peak areas with those of known standards.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

Objective: To determine the total concentration of phenolic compounds in a plant extract.

Materials:

-

Plant extract (prepared as in 4.2)

-

Folin-Ciocalteu reagent

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Gallic acid (for standard curve)

-

Spectrophotometer

Protocol:

-

To 0.5 mL of the plant extract, add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent.

-

After 5 minutes, add 2.0 mL of a saturated Na₂CO₃ solution.

-

Incubate the reaction mixture at 50°C for 10 minutes.

-

Measure the absorbance at 765 nm using a spectrophotometer.

-

Calculate the total phenolic content based on a standard curve prepared with gallic acid. Results are typically expressed as mg of gallic acid equivalents (GAE) per gram of fresh weight.[21]

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To measure the activity of PAL in plant tissue extracts.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing β-mercaptoethanol)

-

L-phenylalanine solution

-

Spectrophotometer

Protocol:

-

Homogenize 1g of plant tissue in the extraction buffer on ice.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude enzyme extract).

-

To a cuvette, add the enzyme extract and L-phenylalanine solution.

-

Monitor the increase in absorbance at 290 nm over time. This corresponds to the formation of trans-cinnamic acid.

-

Calculate PAL activity based on the rate of change in absorbance. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute.

Conclusion and Future Directions

Potassium phosphite is a powerful tool for eliciting the production of phytoalexins and enhancing the overall defense capacity of plants. The signaling pathways, primarily involving salicylic acid, jasmonic acid, and ethylene, are central to this induced resistance. The experimental protocols outlined in this guide provide a framework for researchers to quantify and further investigate these defense responses.

Future research should focus on:

-

Identifying and characterizing novel phytoalexins induced by phosphite treatment in a wider range of plant species.

-

Elucidating the precise molecular mechanisms of phosphite perception and signal transduction.

-

Optimizing phosphite application strategies to maximize phytoalexin production for potential use in agriculture and as a source of novel pharmaceutical compounds.

By continuing to explore the intricate interactions between potassium phosphite and plant defense systems, new avenues for sustainable crop protection and the discovery of valuable bioactive molecules can be realized.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. apsnet.org [apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional Analysis of the Arabidopsis PAL Gene Family in Plant Growth, Development, and Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. bartlett.com [bartlett.com]

- 7. Review of Phosphite as a Plant Nutrient and Fungicide [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 13. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphite Application Alleviates Pythophthora infestans by Modulation of Photosynthetic and Physio-Biochemical Metabolites in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aloki.hu [aloki.hu]

- 17. ccsenet.org [ccsenet.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Total Phenolic Content, Flavonoid Content and Antioxidant Potential of Wild Vegetables from Western Nepal - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of mono- and di-potassium salts of phosphorous acid

An In-depth Technical Guide on the Core Chemical Properties of Mono- and Di-potassium Salts of Phosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mono- and di-potassium salts of phosphorous acid, commonly known as monopotassium phosphite (B83602) (KH₂PO₃) and dipotassium (B57713) phosphite (K₂HPO₃), are compounds of significant interest across various scientific disciplines. While extensively utilized in agriculture as biostimulants and fungicides, their unique chemical properties and mode of action are of increasing relevance to researchers in drug development and the life sciences. This technical guide provides a comprehensive overview of the core chemical properties of these salts, detailed experimental protocols for their analysis, and insights into their biological mechanisms of action.

Physicochemical Properties

Mono- and di-potassium phosphite are the potassium salts derived from the diprotic phosphorous acid (H₃PO₃). The speciation of these salts in solution is dependent on the pH, governed by the pKa values of phosphorous acid.

General Properties

A summary of the general physicochemical properties of monopotassium phosphite and dipotassium phosphite is presented in Table 1.

| Property | Monopotassium Phosphite | Dipotassium Phosphite |

| Chemical Formula | KH₂PO₃ | K₂HPO₃ |

| Molar Mass | 120.09 g/mol [1] | 158.18 g/mol [2] |